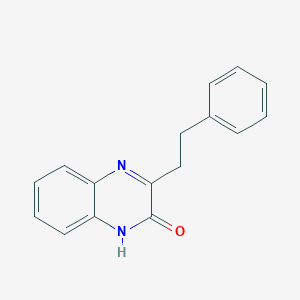![molecular formula C20H15N3O2 B7535142 N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as PHA-767491, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific research studies.
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several kinases, including Chk1 and Chk2. These kinases are involved in the DNA damage response pathway, which is important for the maintenance of genomic stability. Inhibition of Chk1 and Chk2 by N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Chk1 and Chk2, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to induce DNA damage and activate the ATM/ATR pathway. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the activity of other kinases, such as Aurora A and B, which are involved in cell division. In vivo studies have shown that N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is well-tolerated and has a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a useful tool for studying cancer biology. However, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has some limitations for lab experiments. It is not selective for Chk1 and Chk2 and can inhibit the activity of other kinases. In addition, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has not been extensively studied in non-cancer cell types.
Orientations Futures
For the study of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide include optimizing its pharmacokinetics and pharmacodynamics for use in clinical trials, studying its use in combination with other therapies, and investigating its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been described in several scientific research articles. The most common method involves the reaction of 4-phenylphenol with 2-bromo-5-nitropyridine to form 4-phenoxy-2-(5-nitropyridin-2-yl)phenol. This intermediate is then reacted with 2-aminobenzonitrile to form N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide. The synthesis of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been optimized to improve yields and reduce the number of steps required.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(18-14-23-13-5-4-8-19(23)22-18)21-15-9-11-17(12-10-15)25-16-6-2-1-3-7-16/h1-14H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOOZDYFDIEHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)

![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
